3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane
Description
3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane is an organic compound with the molecular formula C9H15BrO2. uni.lu Its structure is defined by a spirocyclic system where two rings are joined at a single carbon atom. This particular molecule consists of a cyclohexane (B81311) ring and a substituted tetrahydrofuran (B95107) ring sharing a spiro center. The presence of a bromomethyl group (-CH2Br) further functionalizes this scaffold.
| Property | Data |
| Molecular Formula | C9H15BrO2 |
| Monoisotopic Mass | 234.02554 Da |
| Predicted XlogP | 1.5 |
| InChI | InChI=1S/C9H15BrO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 |
| InChIKey | HRBUSNKZOLNKRE-UHFFFAOYSA-N |
| SMILES | C1COCCC12CC(OC2)CBr |
Table 1: Chemical Properties of this compound uni.lu
The core of this compound is the dioxaspiro[4.5]decane framework. The nomenclature "[4.5]" indicates that the spiro atom connects a five-membered ring and a six-membered ring. The "2,8-dioxa" prefix specifies that oxygen atoms are located at the 2nd and 8th positions of the spirocyclic system.
Spirocyclic systems are a significant class of compounds due to their unique three-dimensional structures. researchgate.net This rigid, defined geometry can be advantageous in fields like medicinal chemistry and materials science. The dioxaspiro[4.5]decane moiety, in particular, is found in various biologically active molecules and is utilized as a building block in organic synthesis. nih.govsolubilityofthings.com For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been explored for their potential as 5-HT1A receptor agonists. nih.gov
Spirocycles are recognized for their structural novelty and are present in numerous natural products. mdpi.com Their unique conformational properties make them attractive scaffolds in drug discovery. mdpi.com The introduction of a bromomethyl group onto a spirocyclic system, as seen in this compound, provides a reactive handle for further chemical modifications.
The bromomethyl group is a versatile functional group in organic synthesis. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of other functional groups. This reactivity is crucial for the synthesis of more complex molecules. For example, similar brominated spiro compounds are used as intermediates in the synthesis of various heterocyclic systems. bldpharm.com The development of synthetic methods to create spirocycles, including those with reactive functional groups like bromomethyl, is an active area of research. researchgate.netnih.gov
A review of the current scientific literature reveals a significant gap in the research specifically focused on this compound. While there is extensive research on dioxaspiro[4.5]decane derivatives and the synthetic utility of bromomethylated compounds, this particular molecule appears to be largely unexplored. Publicly available chemical databases contain basic information about its structure and predicted properties but lack experimental data and citations to primary research articles. uni.lu
This absence of dedicated research presents several opportunities. Future studies could focus on:
Synthesis: Developing efficient and stereoselective synthetic routes to this compound.
Reactivity: Exploring the reactivity of the bromomethyl group in this specific spirocyclic context to synthesize novel derivatives.
Applications: Investigating the potential biological activities of this compound and its derivatives, given the known bioactivity of other dioxaspiro[4.5]decane compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2,8-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUSNKZOLNKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 3 Bromomethyl 2,8 Dioxaspiro 4.5 Decane
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The primary reactive center for nucleophilic attack on 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane is the carbon atom of the bromomethyl group. The bromine atom, being a good leaving group, facilitates substitution reactions with a variety of nucleophiles.
Scope of Nucleophiles and Product Diversification
A diverse array of nucleophiles can be employed to displace the bromide ion, leading to a wide range of functionalized 2,8-dioxaspiro[4.5]decane derivatives. Common nucleophiles and their corresponding products are outlined below:
| Nucleophile | Reagent Example | Product Functional Group |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy ether |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Primary/Secondary/Tertiary Amine |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Alcohol |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
| Azide (B81097) | Sodium azide (NaN₃) | Azide |
This versatility allows for the introduction of various functionalities onto the spirocyclic core, enabling the synthesis of a library of compounds from a single starting material. For instance, reaction with an alkoxide, such as sodium ethoxide, would yield the corresponding ethyl ether. Similarly, amines can be used to introduce amino groups, which can be further elaborated. The use of hydroxide leads to the formation of the corresponding alcohol, a valuable intermediate for further oxidation or esterification reactions.
Investigation of Reaction Kinetics and Thermodynamics
The nucleophilic substitution reactions at the bromomethyl group are expected to predominantly follow an SN2 (bimolecular nucleophilic substitution) mechanism. This is due to the primary nature of the carbon center bearing the leaving group, which is sterically accessible to the incoming nucleophile.
Key kinetic and thermodynamic features include:
Rate Law: The reaction rate is anticipated to be second order, being dependent on the concentrations of both the substrate, this compound, and the nucleophile.
Rate = k[C₉H₁₅BrO₂][Nucleophile]
Solvent Effects: Polar aprotic solvents, such as acetone, DMF, or DMSO, are expected to accelerate the reaction rate by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.
Thermodynamics: These substitution reactions are generally thermodynamically favorable, driven by the formation of a more stable bond between carbon and the nucleophile compared to the carbon-bromine bond, and the departure of the stable bromide anion.
Transformations of the 2,8-Dioxaspiro[4.5]decane Heterocyclic Ring System
The 2,8-dioxaspiro[4.5]decane ring system, being a spiroketal, exhibits characteristic reactivity, particularly under acidic conditions.
Ring-Opening and Rearrangement Pathways
Under acidic conditions, the spiroketal moiety is susceptible to hydrolysis. Protonation of one of the oxygen atoms initiates a ring-opening cascade. This process can be reversible but can be driven to completion by trapping the resulting intermediate or by using a large excess of water.
The initial ring-opening would lead to a hemiacetal intermediate, which is in equilibrium with the corresponding hydroxy ketone. This transformation can be a significant pathway under acidic reaction conditions and represents a potential side reaction or a desired transformation depending on the synthetic goal.
Functional Group Interconversions on the Spiro Core
While the spiroketal is generally stable under neutral and basic conditions, functional groups elsewhere on the ring system could be interconverted. For instance, if other functional groups were present on the cyclohexane (B81311) part of the spirocycle, they could undergo reactions typical for that functionality, provided the reagents and conditions are compatible with the spiroketal. However, for the parent this compound, the primary focus of reactivity on the core would be the acid-catalyzed hydrolysis.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane, both ¹H and ¹³C NMR would provide critical information for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Based on the structure, one would anticipate signals in specific chemical shift (δ) regions. Protons on the carbon bearing the bromine atom (CH₂Br) are expected to be deshielded and appear in the range of 3.3–4.0 ppm. libretexts.org The protons adjacent to the ether oxygens within the spiroketal system would also exhibit downfield shifts, typically in the 3.5–4.5 ppm range. oregonstate.edulibretexts.org The remaining protons on the cyclohexane (B81311) and tetrahydrofuran (B95107) rings would produce a complex series of overlapping signals in the upfield region, generally between 1.2 and 2.5 ppm. oregonstate.edu
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The carbon atom of the bromomethyl group (CH₂Br) would likely resonate in the 30–45 ppm range. wisc.edu Carbons bonded to the ether oxygens (C-O) are expected to appear significantly downfield, typically between 60 and 80 ppm. compoundchem.com The spiro carbon, being bonded to two oxygen atoms, would be the most deshielded of the sp³ carbons, appearing further downfield. The remaining aliphatic carbons of the cyclohexane ring would be found in the 20–40 ppm region. wisc.edu
| Nucleus | Structural Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -CH₂Br | 3.3 – 4.0 |
| ¹H | -CH-O- | 3.5 – 4.5 |
| ¹H | Cyclohexane/Tetrahydrofuran ring CH₂ | 1.2 – 2.5 |
| ¹³C | -CH₂Br | 30 – 45 |
| ¹³C | -C-O | 60 – 80 |
| ¹³C | Spiro Carbon (O-C-O) | 90 – 110 |
| ¹³C | Cyclohexane ring CH₂ | 20 – 40 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong C-O stretching vibrations characteristic of the ether and spiroketal functionalities, which are expected to appear in the fingerprint region between 1000 and 1300 cm⁻¹. The presence of the alkyl bromide is confirmed by the C-Br stretching vibration, which typically absorbs in the lower frequency range of 500–700 cm⁻¹. missouri.eduorgchemboulder.com Additionally, the spectrum would be dominated by C-H stretching absorptions from the aliphatic ring and methylene (B1212753) groups, appearing just below 3000 cm⁻¹ (typically 2850–3000 cm⁻¹). libretexts.org
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aliphatic (sp³) | 2850 – 3000 |
| C-O Stretch | Ether / Spiroketal | 1000 – 1300 |
| C-Br Stretch | Alkyl Bromide | 500 – 700 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns.
For this compound (C₉H₁₅BrO₂), the molecular weight is approximately 234.12 g/mol . Due to the presence of bromine, the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.com
Key fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the spiroketal ring system. Alpha-cleavage adjacent to the ether oxygens is a common fragmentation pattern for cyclic ethers, which could lead to the formation of stable oxonium ions. nih.govmiamioh.edu Another probable fragmentation is the loss of the bromomethyl radical (•CH₂Br), resulting in a cation at m/z corresponding to the remaining spiroketal structure.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 235.03282 |
| [M+Na]⁺ | 257.01476 |
| [M]⁺ | 234.02499 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitative analysis. orgchemboulder.comualberta.ca It would be used to monitor the synthesis of this compound by comparing the spots of the starting materials, the reaction mixture, and the purified product. ualberta.ca The compound's polarity, influenced by the two ether oxygens, would determine its retention factor (Rf) on a polar stationary phase like silica (B1680970) gel. A single spot for the purified product would indicate a high degree of purity.
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds. morressier.com This technique could be used to determine the purity of a sample of this compound with high accuracy. The compound would exhibit a characteristic retention time in the gas chromatogram, and the coupled mass spectrometer would provide a mass spectrum of the eluting peak, confirming its identity. restek.com This method is also highly effective for detecting and identifying any volatile impurities or byproducts from the synthesis.
Applications in Contemporary Organic Synthesis
Role as a Key Building Block for Complex Molecule Synthesis
The utility of 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane as a foundational element in the construction of intricate molecules is rooted in the reactivity of its carbon-bromine bond. This functional group is a prime site for nucleophilic substitution, allowing for the attachment of a wide array of other molecular fragments.
The 2,8-dioxaspiro[4.5]decane core provides a rigid, three-dimensional framework. The bromomethyl handle allows for this core to be elaborated into more complex spirocyclic systems. For instance, intramolecular alkylation, where a nucleophile within the same molecule displaces the bromide, could lead to the formation of novel bicyclic or polycyclic spiro compounds. While direct examples utilizing this compound are not extensively documented, the principle is a cornerstone of synthetic strategy for creating architecturally complex molecules from simpler spirocyclic precursors.
The bromomethyl group is a key functional group for building appended heterocyclic rings onto the spirocyclic core. Through reactions with dinucleophilic species, new rings can be annulated. For example, reaction with a molecule containing both an amine and a thiol could lead to the formation of a thiazolidine (B150603) ring attached to the spirocycle at the methylene (B1212753) bridge. Such constructions are of high interest in medicinal chemistry, where the combination of a spirocyclic scaffold and a heterocyclic motif can lead to novel pharmacophores. The synthesis of various spirocyclic N-heterocycles from related building blocks underscores the potential of this approach. researchgate.net
Synthetic Utility in Medicinal Chemistry Precursors
The inherent three-dimensionality of the 2,8-dioxaspiro[4.5]decane scaffold is a desirable feature in the design of new therapeutic agents, as it allows for a more precise spatial arrangement of functional groups to interact with biological targets.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The 2,8-dioxaspiro[4.5]decane moiety can serve as a rigid scaffold to which pharmacophoric elements are attached. The bromomethyl group on this compound provides a convenient attachment point for these elements. For example, the synthesis of potent and selective ligands for various receptors often involves the use of spirocyclic cores to orient key binding groups. nih.gov By replacing the bromine with different functional groups, chemists can systematically explore the structure-activity relationship of a potential drug candidate.
Modern drug discovery relies heavily on the screening of large collections of diverse small molecules, known as chemical libraries. Building blocks with reactive functional groups are essential for the efficient construction of these libraries. This compound is an ideal candidate for such a role. The bromomethyl group can undergo a variety of reactions, such as substitution with amines, alcohols, thiols, and carbanions, to rapidly generate a large number of distinct compounds based on the common 2,8-dioxaspiro[4.5]decane core. This approach allows for the exploration of a wide range of chemical space around a privileged spirocyclic scaffold. The development of synthetic routes to novel spirocyclic scaffolds is a key area of research aimed at populating screening libraries with structurally diverse and three-dimensional molecules.
Computational Chemistry and Theoretical Investigations
Molecular Conformation and Stereoisomerism Analysis
The 2,8-dioxaspiro[4.5]decane core of 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane is a spiroketal, a motif known for its conformational rigidity and stereochemical complexity. The spirocyclic nature of this compound, with a central carbon atom (C5) shared by two rings, introduces distinct stereoisomers. The presence of a chiral center at the 3-position, bearing the bromomethyl group, further adds to the stereochemical diversity.
Computational methods, particularly Density Functional Theory (DFT), are pivotal in analyzing the conformational landscape of such molecules. mdpi.com By calculating the relative energies of different chair and boat conformations of the six-membered ring and various puckering states of the five-membered ring, the most stable geometries can be identified. For spiroketals, the anomeric and gauche effects play a crucial role in dictating the preferred conformation. It is anticipated that the conformation that minimizes steric interactions involving the bromomethyl group and maximizes stabilizing electronic interactions will be the most populated.
The stereoisomers of this compound would include enantiomers and diastereomers, arising from the different spatial arrangements at the spirocenter and the C3 carbon. Computational analysis can predict the relative stabilities of these stereoisomers, which is crucial for understanding their potential biological activity and for guiding stereoselective synthesis.
Table 1: Hypothetical Relative Energies of Stereoisomers of this compound Calculated at the B3LYP/6-31G* Level of Theory This table is a representative example based on typical computational studies of similar molecules and does not represent experimentally verified data for this specific compound.
| Stereoisomer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| (3R,5S) | 0.00 | O2-C3-C4-C5 = 55.2 |
| (3S,5S) | 1.25 | O2-C3-C4-C5 = -54.8 |
| (3R,5R) | 0.15 | O2-C3-C4-C5 = 55.5 |
| (3S,5R) | 1.35 | O2-C3-C4-C5 = -55.0 |
Reaction Mechanism Elucidation via Computational Modeling
The bromomethyl group in this compound is a primary site for chemical reactivity, particularly for nucleophilic substitution reactions. Computational modeling, especially through DFT calculations, can elucidate the mechanisms of such reactions. researchgate.net By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing insight into the reaction kinetics. researchgate.net
For a nucleophilic substitution reaction on the bromomethyl group, a computational study would typically investigate both the SN1 and SN2 pathways. The calculations would determine the energy barrier for the concerted backside attack of a nucleophile (SN2 pathway) versus the formation of a carbocation intermediate (SN1 pathway). Given the primary nature of the carbon bearing the bromine atom, an SN2 mechanism is generally expected to be more favorable.
Theoretical investigations can also explore the influence of the dioxaspiro[4.5]decane scaffold on the reactivity of the bromomethyl group. The steric hindrance and electronic effects imposed by the spiroketal moiety can be quantified through computational analysis.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the electronic properties and inherent reactivity of this compound. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are key descriptors that can be computed. nih.gov
The MEP map would reveal the electron-rich and electron-deficient regions of the molecule. It is expected that the oxygen atoms of the dioxaspiro moiety would be regions of high electron density (negative potential), while the area around the hydrogen atoms and the bromomethyl group would be electron-poor (positive potential). This information is valuable for predicting sites of electrophilic and nucleophilic attack. nih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the oxygen atoms, while the LUMO is expected to be centered on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.
Table 2: Hypothetical Calculated Electronic Properties of this compound This table is a representative example based on typical computational studies of similar molecules and does not represent experimentally verified data for this specific compound.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Ligand-Based and Structure-Based Design Principles for Dioxaspiro Systems
The dioxaspiro[4.5]decane scaffold is present in numerous biologically active compounds, making it an attractive starting point for drug design. nih.govnih.govnih.gov Both ligand-based and structure-based design principles can be applied to explore the potential of this compound derivatives as therapeutic agents.
Ligand-based design approaches are utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov These methods rely on the information derived from a set of known active molecules. Pharmacophore modeling, a key ligand-based technique, can identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. researchgate.net For derivatives of this compound, a pharmacophore model could be developed based on known active compounds containing a spiroketal moiety. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of a series of derivatives with their biological activity, providing a predictive model for designing more potent compounds. nih.govnih.gov
Structure-based design , on the other hand, is employed when the 3D structure of the target protein is available. acs.orgethernet.edu.et Molecular docking is a primary tool in structure-based design, where the binding mode and affinity of a ligand within the active site of a protein are predicted. researchgate.net For this compound, docking studies could be performed to investigate its potential interactions with various biological targets. nih.gov The spiroketal scaffold can provide a rigid framework that orients the bromomethyl group and other potential substituents into specific regions of a binding pocket, allowing for the design of selective and high-affinity ligands. nih.govresearchgate.net
Future Perspectives and Research Opportunities
Development of Enantioselective Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of spirocycles is a critical area of research. researchgate.net While specific enantioselective routes to 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane are not yet established, several strategies employed for other spirocyclic systems could be adapted.
Future research could focus on organocatalytic or transition-metal-catalyzed approaches to construct the spiroketal core asymmetrically. For instance, an intramolecular ketalization of a prochiral diol precursor, guided by a chiral catalyst, could afford the desired enantiomer of the spirocycle. Subsequent functionalization would then introduce the bromomethyl group.
Potential Enantioselective Strategies:
| Strategy | Catalyst Type | Precursor Type | Key Transformation |
| Asymmetric Ketalization | Chiral Brønsted Acid or Lewis Acid | Prochiral hydroxyketone or diol | Intramolecular cyclization |
| Organocatalytic Michael Addition | Chiral Amine or Phosphine | Enone and a nucleophile | Spiro-annulations |
| Desymmetrization | Chiral Reagent or Catalyst | A meso-spirocyclic intermediate | Enantioselective functionalization |
The successful development of such methods would provide access to enantiopure this compound, a crucial step toward investigating its potential as a chiral building block in the synthesis of biologically active molecules.
Exploration of Catalytic and Photoredox Transformations
The bromomethyl group in this compound is a versatile handle for a variety of chemical transformations. Future research should explore its reactivity in modern catalytic and photoredox reactions to expand its synthetic utility.
Catalytic Cross-Coupling Reactions: The development of robust protocols for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, among others, would enable the introduction of a wide range of substituents at the methyl position. These transformations would allow for the facile synthesis of libraries of derivatives with diverse functionalities.
Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new avenues for the functionalization of this spirocycle. For example, atom transfer radical addition (ATRA) reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds under mild conditions. Furthermore, photoredox-catalyzed hydroaminoalkylation could be explored for the synthesis of novel spirocyclic amines. nih.gov
Advancements in Automated Synthesis and Flow Chemistry for Spirocycles
The integration of automated synthesis and flow chemistry has the potential to significantly accelerate the synthesis and exploration of spirocyclic compounds. nih.govsyrris.comspirochem.com These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions and substrate scope. spirochem.comresearchgate.net
Future work could focus on developing a modular flow chemistry platform for the multi-step synthesis of derivatives of this compound. uc.pt Such a system could integrate key reaction steps, such as the formation of the spirocycle, functionalization of the bromomethyl group, and in-line purification. syrris.com This approach would not only streamline the synthesis of individual compounds but also facilitate the rapid generation of compound libraries for biological screening. The development of automated platforms for high-throughput synthesis would further broaden the accessible chemical space around this spirocyclic scaffold. nih.gov
Interdisciplinary Applications in Chemical Sciences
The unique structural features of this compound make it an attractive scaffold for various applications across the chemical sciences.
Medicinal Chemistry: Spirocycles are increasingly found in approved drugs, highlighting their importance in the design of new therapeutic agents. mdpi.com The rigid spiroketal framework of this compound can be used to orient substituents in well-defined spatial arrangements, which is advantageous for optimizing interactions with biological targets. Future research should focus on synthesizing derivatives and evaluating their biological activity in areas such as oncology, infectious diseases, and neuroscience.
Materials Science: The incorporation of this spirocyclic motif into polymers or other materials could lead to novel properties. The rigidity of the spirocycle could enhance the thermal stability and mechanical properties of polymers. Furthermore, the synthesis of functionalized spiroligomers could lead to the development of new macromolecules with preorganized structures for applications in catalysis or molecular recognition. acs.org
Chemical Biology: Derivatives of this compound could be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be synthesized to visualize cellular structures or track the localization of specific proteins.
Q & A
Q. What are the key synthetic routes to 3-(bromomethyl)-2,8-dioxaspiro[4.5]decane, and how can its purity be validated?
A common approach involves functionalizing preformed spirocyclic ketones. For example, 1,4-dioxaspiro[4.5]decan-8-one (CAS 56309-94-5) can be reduced to the corresponding alcohol using NaBH₄ in methanol, followed by bromination at the methyl position . Purity validation typically employs gas chromatography (GC) with >98% purity thresholds . Advanced purification methods like column chromatography are critical for isolating high-purity spirocyclic bromomethyl derivatives .
Q. How is the spirocyclic structure of this compound confirmed spectroscopically?
Structural confirmation relies on multi-nuclear NMR and mass spectrometry. For analogous spiro compounds, NMR has been used to resolve fluorinated derivatives (e.g., 8,8-difluoro-1,4-dioxaspiro[4.5]decane), with doublets at –68.1 and –114.5 ppm (2J = 9.1 Hz) indicating adjacent fluorines . For bromomethyl derivatives, and NMR would highlight the bromomethyl group (e.g., δ ~3.5–4.0 ppm for CH₂Br), while high-resolution mass spectrometry (HRMS) confirms molecular weight .
Advanced Research Questions
Q. What challenges arise in optimizing fluorination reactions of this compound, and how can yields be improved?
Fluorination of spirocyclic bromomethyl derivatives often suffers from low yields due to competing elimination or HF formation. For instance, reactions with [SF₃][SbF₆] in CH₃CN at –20°C yielded only trace amounts of 8,8-difluoro-1,4-dioxaspiro[4.5]decane, with significant HF byproduct detection . Optimizing reaction stoichiometry (e.g., ketone-to-CsF ratios) and using anhydrous conditions may mitigate side reactions. Alternative fluorinating agents like DAST or Deoxo-Fluor could also be explored.
Q. How does the bromomethyl group influence the reactivity of 2,8-dioxaspiro[4.5]decane in nucleophilic substitution reactions?
The bromomethyl group serves as a versatile handle for further functionalization. For example, in spirocyclic systems, bromine can undergo SN2 reactions with nucleophiles (e.g., amines, thiols) to generate alkylated derivatives. Steric hindrance from the spirocyclic framework may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures . Monitoring reaction progress via TLC or NMR is essential to avoid over-substitution.
Q. What role do spirocyclic bromomethyl derivatives play in natural product synthesis?
Spirocyclic bromomethyl compounds are intermediates in complex natural product syntheses. For example, 1,6-dioxaspiro[4.5]decane motifs are critical in Spirastrellolide A fragment synthesis, where bromomethyl groups enable late-stage cross-coupling or oxidation steps . The rigidity of the spirocyclic core also aids in stereochemical control during multi-step syntheses.
Methodological and Analytical Considerations
Q. How can conflicting spectral data for this compound derivatives be resolved?
Discrepancies in NMR or MS data often arise from impurities or diastereomer formation. For fluorinated analogs, unexpected coupling constants (e.g., 2J = 9.1 Hz vs. theoretical values) may indicate conformational flexibility or solvent effects . Complementary techniques like X-ray crystallography or 2D NMR (e.g., COSY, NOESY) are recommended for unambiguous structural assignment.
Q. What strategies are effective for introducing chirality into 2,8-dioxaspiro[4.5]decane derivatives?
Asymmetric synthesis of spirocyclic bromomethyl compounds can leverage chiral auxiliaries or catalysts. For example, enantioselective reduction of ketones (e.g., using CBS catalysts) or kinetic resolution during bromination may yield enantiomerically enriched products. Chiral HPLC is critical for separating diastereomers and confirming enantiomeric excess .
Applications in Mechanistic Studies
Q. How does the electronic environment of this compound affect its participation in radical reactions?
The electron-withdrawing dioxolane rings stabilize adjacent radicals, making bromomethyl spiro compounds amenable to atom-transfer radical polymerization (ATRP) or photoredox catalysis. Studies on analogous systems suggest that the spirocyclic structure reduces steric crowding, enhancing radical stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
